molecular formula C9H9N3O B158553 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1913-72-0

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B158553
CAS RN: 1913-72-0
M. Wt: 175.19 g/mol
InChI Key: HWGAGILTAOQBPD-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is an organic compound with the molecular formula C9H9N3O2 . It is used in research and has been referenced in various studies .


Synthesis Analysis

The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves several steps. One method involves the reaction with phosphoric acid and phosphorus pentoxide at 130℃ . Other methods involve reactions at 200℃ and 100℃ . Further reactions with trichlorophosphate and phosphorus pentoxide in dimethyl sulfoxide at 20℃ have also been reported .


Molecular Structure Analysis

The molecular structure of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one consists of a pyrido[2,3-d]pyrimidin-4(3H)-one core with two methyl groups attached at the 5 and 7 positions .


Chemical Reactions Analysis

The chemical reactions involving 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one are diverse. For instance, it can undergo S-alkylation under phase transfer conditions to produce exclusive and selective S-alkylated products .

Scientific Research Applications

Anticancer Agents

Field

Medicinal Chemistry

Application Summary

Pyrido[2,3-d]pyrimidines have been identified as potential anticancer agents. They have a broad spectrum of activities, including antitumor .

Methods of Application

These compounds are often designed and synthesized to inhibit specific cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Results/Outcomes

The study covered different cancer targets and their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .

Epidermal Growth Factor Receptor Inhibitors

Field

Biochemistry

Application Summary

Certain derivatives of pyrido[2,3-d]pyrimidines have been synthesized and studied for their potential as epidermal growth factor receptor (EGFR) inhibitors .

Methods of Application

The compounds were designed based on molecular docking studies, which positioned Erlotinib and the target compounds into the active site of the EGFR to determine the probable binding model .

Results/Outcomes

Of all the target compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]- 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine demonstrated the most potent antitumor activity. Several of the target compounds exhibited moderate antitumor activity .

Antibacterial Agents

Field

Microbiology

Application Summary

Pyrido[2,3-d]pyrimidines have been found to exhibit antibacterial activities .

Methods of Application

These compounds are often designed and synthesized to inhibit specific bacterial targets .

Results/Outcomes

The study covered different bacterial targets, their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .

CNS Depressive Agents

Field

Neuroscience

Application Summary

Pyrido[2,3-d]pyrimidines have been found to exhibit CNS depressive activities .

Methods of Application

These compounds are often designed and synthesized to inhibit specific targets in the central nervous system .

Results/Outcomes

The study covered different CNS targets, their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .

Anticonvulsant Agents

Application Summary

Pyrido[2,3-d]pyrimidines have been found to exhibit anticonvulsant activities .

Results/Outcomes

Antipyretic Agents

Field

Pharmacology

Application Summary

Pyrido[2,3-d]pyrimidines have been found to exhibit antipyretic activities .

Methods of Application

These compounds are often designed and synthesized to inhibit specific targets in the body that cause fever .

Results/Outcomes

The study covered different targets, their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .

Safety And Hazards

The safety and hazards associated with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one are not well-documented. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGAGILTAOQBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419837
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

CAS RN

1913-72-0
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Citations

For This Compound
3
Citations
CG Dave, KJ Patel - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
2‐Thioxo‐5,7‐dimethylpyrido[2,3‐d]pyrimidin‐4(3H)‐ones 3 were synthesized by the cyclocondensation of 2‐amino‐3‐carbethoxy‐4,6‐dimethylpyridine 1 with methyl‐N‐…
Number of citations: 2 onlinelibrary.wiley.com
HJ Zhang, SB Wang, X Wen, JZ Li, ZS Quan - Medicinal Chemistry …, 2016 - Springer
A series of pyrido[2,3-d]pyrimidine derivatives (4a–4n, 5a–5n, 6, and 7) were designed and synthesized as potential anticonvulsants and antidepressants. Their pharmacological …
Number of citations: 37 link.springer.com
VA Chuiguk, NN Vlasova - Chemistry of Heterocyclic Compounds, 1977 - Springer
The condensation of 2-amino- and 2-methylthio-4, 6-dihydroxypyrimidines and barbituric and thiobarbituric acids with β-diketones in strong acids leads to pyrylia[2,3-d]pyrimidine salts, …
Number of citations: 2 link.springer.com

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